molecular formula C8H10FNO B1517423 (1s)-2-Amino-1-(4-Fluorophenyl)ethanol CAS No. 473552-27-1

(1s)-2-Amino-1-(4-Fluorophenyl)ethanol

Cat. No. B1517423
CAS RN: 473552-27-1
M. Wt: 155.17 g/mol
InChI Key: LPKXWVNNGWDLMT-MRVPVSSYSA-N
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Description

“(1s)-2-Amino-1-(4-Fluorophenyl)ethanol”, also known as “(S)-2-Amino-2-(4-fluorophenyl)ethanol”, is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of “(1s)-2-Amino-1-(4-Fluorophenyl)ethanol” can be achieved through the enantioselective reduction of 1-(4-fluorophenyl)ethanone . This process is catalyzed by P. crispum cells . The reaction allows obtaining (S)-(–)-1-(4-fluorophenyl)ethanol by bioreduction of 1-(4-fluorophenyl)ethanone in the presence of a P. crispum biocatalyst for 48 hours with a 46% yield (90% ee) .


Molecular Structure Analysis

The InChI code for “(1s)-2-Amino-1-(4-Fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 . The InChI key is SRQPEYLZIUEVIA-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

“(1s)-2-Amino-1-(4-Fluorophenyl)ethanol” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Role in Synthesis and Catalysis

  • (1S)-2-Amino-1-(4-Fluorophenyl)ethanol has been utilized in the synthesis of key intermediates for pharmaceutical compounds. For example, it has been employed in the enantioselective synthesis of antagonists for the CCR5 chemokine receptor, which are crucial for HIV infection prevention. The synthesis process involves bioreduction and can achieve high yields and optical purity under optimized conditions (ChemChemTech, 2022).
  • The compound has also been part of studies focused on the development of new synthesis processes for key intermediates in cardiovascular drugs, showcasing its importance in medicinal chemistry (Chemistry World, 2013).

Fluorescence and Sensing Applications

  • Research has explored the fluorescence properties of compounds related to (1S)-2-Amino-1-(4-Fluorophenyl)ethanol, particularly in the context of N-aryl-2-aminoquinolines. These studies shed light on the effect of different substituents on the fluorescence quantum yields, which has implications for biological and chemical sensing applications (Journal of Luminescence, 2019).
  • A specific study highlighted the synthesis of a triphenylamine-functionalized material that showed superior sensitivity towards p-nitroaniline, a compound related to (1S)-2-Amino-1-(4-Fluorophenyl)ethanol, demonstrating the potential of these compounds in creating sensitive and selective sensors for nitroaromatic detection (Dalton transactions, 2018).

Mechanistic Insights and Chemical Interactions

  • Studies on compounds related to (1S)-2-Amino-1-(4-Fluorophenyl)ethanol have also provided insights into the mechanisms of ruthenium-catalyzed hydrogen transfer reactions. Such research contributes to our understanding of catalytic processes and the development of more efficient catalysts (The Journal of Organic Chemistry, 2003).
  • The coordination and fluorescence of specific probes in ternary Zn2+ complexes have been studied, offering valuable information on the use of related compounds in detecting intracellular Zn2+ levels. This research is crucial for advancing biochemical assays and understanding cellular processes (Journal of the American Chemical Society, 2003).

Safety and Hazards

The safety information for “(1s)-2-Amino-1-(4-Fluorophenyl)ethanol” includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 . It is recommended to handle the compound with care to avoid potential hazards.

properties

IUPAC Name

(1S)-2-amino-1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXWVNNGWDLMT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s)-2-Amino-1-(4-Fluorophenyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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